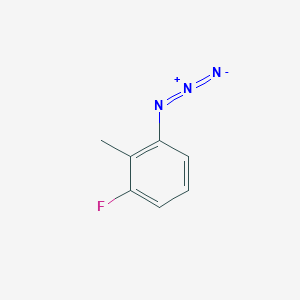

1-Azido-3-fluoro-2-methylbenzene

Overview

Description

1-Azido-3-fluoro-2-methylbenzene is a chemical compound with the molecular formula C7H6FN3 . It is a derivative of benzene, where one hydrogen atom is replaced by an azido group (-N3), another by a fluoro group (-F), and a third by a methyl group (-CH3) .

Chemical Reactions Analysis

Azides, including this compound, are known to participate in a variety of chemical reactions . They can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the formation of various heterocyclic compounds .

Scientific Research Applications

Synthesis of 1,2,3-Triazole Derivatives

Research demonstrates the synthesis of 1,2,3-triazole derivatives through click chemistry reactions, employing azido and fluoro substituted benzene derivatives as key intermediates. These compounds have potential applications in medicinal chemistry and materials science due to their unique structural and electronic properties. For instance, Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles from azidomethyl-benzene derivatives, showcasing their potential inhibitory activity against acidic corrosion of steels Negrón-Silva et al., 2013.

Corrosion Inhibition

The synthesized triazole derivatives exhibit corrosion inhibiting properties, suggesting their application in protecting metals against corrosion. This application is crucial in industries where metal longevity and integrity are vital.

Photoaffinity Labeling

Azido and fluoro substituted benzene derivatives are used in photoaffinity labeling for studying biological molecules. Chehade and Spielmann (2000) developed a method for synthesizing p-azidotetrafluoroaniline, a compound that forms a singlet nitrene upon photolysis, demonstrating its use as a photoaffinity label in biological research Chehade & Spielmann, 2000.

Polymer Chemistry

In the realm of materials science, azido and fluoro substituted benzene derivatives are employed for modifying polymers. Noy et al. (2019) showed how azide–para-fluoro substitution on polymers can create multipurpose precursors for efficient postpolymerization modification, indicating their significance in developing new materials with tailored properties Noy et al., 2019.

Magnetic Properties and Coordination Chemistry

Liu et al. (2017) explored the structural and magnetic properties of azido-Cu(ii) chain compounds, where fluoro-substituted benzoates were used to fine-tune the structures and properties of these coordination polymers, highlighting their application in designing materials with specific magnetic behaviors Liu et al., 2017.

Safety and Hazards

Properties

IUPAC Name |

1-azido-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXPEUQMOCHXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

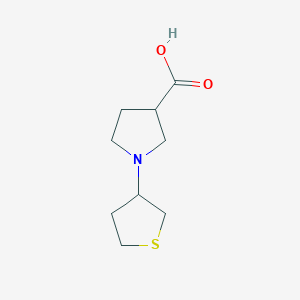

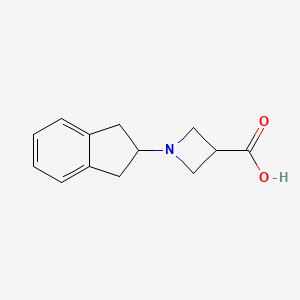

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)

![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)

![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)